molecular formula C27H26FN3O6 B11429740 2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11429740
M. Wt: 507.5 g/mol
InChI Key: XCESGTJDTDMWPX-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings, methoxy groups, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the acylation of the imidazolidinone with the fluorophenyl acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the imidazolidinone ring may produce a more saturated ring system.

Scientific Research Applications

2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide: can be compared with other similar compounds, such as:

    Benzamides: Compounds with similar aromatic structures and potential biological activities.

    Imidazolidinones: Molecules with the same core structure but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, which may exhibit similar chemical reactivity and biological effects.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H26FN3O6

Molecular Weight

507.5 g/mol

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H26FN3O6/c1-35-21-6-4-5-20(14-21)31-26(33)22(15-25(32)29-19-10-8-18(28)9-11-19)30(27(31)34)16-17-7-12-23(36-2)24(13-17)37-3/h4-14,22H,15-16H2,1-3H3,(H,29,32)

InChI Key

XCESGTJDTDMWPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)F)OC

Origin of Product

United States

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